3,8,8'-Trihydroxy-6,6'-dimethyl-2,2'-binaphthalene-1,1',4,4'-tetrone
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Overview
Description
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a binaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Binaphthalene Core: This step involves coupling reactions to form the binaphthalene structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Methyl groups are added using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated binaphthalene derivatives.
Scientific Research Applications
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Gossypol: A similar compound with a binaphthalene core and multiple hydroxyl groups.
Tetrahydroxy-binaphthalene Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to other binaphthalene derivatives .
Properties
CAS No. |
88381-84-4 |
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Molecular Formula |
C22H14O7 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4,5-dihydroxy-3-(8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C22H14O7/c1-8-3-10-13(23)7-12(19(26)16(10)14(24)5-8)18-21(28)17-11(20(27)22(18)29)4-9(2)6-15(17)25/h3-7,24-25,28H,1-2H3 |
InChI Key |
PKZQGPXSUYINCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=C(C4=C(C=C(C=C4O)C)C(=O)C3=O)O |
Origin of Product |
United States |
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